molecular formula C22H20F3N5O2 B3285060 1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]- CAS No. 796069-97-1

1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-

Cat. No.: B3285060
CAS No.: 796069-97-1
M. Wt: 443.4 g/mol
InChI Key: ZZZJRULMCGMYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]- (hereafter referred to as Compound A) is a pyrazole-based molecule characterized by a trifluoromethyl-substituted pyridine ring at position 1 and a cyclopropylaminocarbonyl-substituted phenyl group at position 4 of the pyrazole core. Key structural features include:

  • Trifluoromethylpyridine moiety: Enhances metabolic stability and lipophilicity, common in bioactive molecules .
  • Methyl substituents: Improve solubility and modulate steric interactions .

Properties

IUPAC Name

N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O2/c1-12-5-6-14(20(31)28-15-7-8-15)10-18(12)29-21(32)16-11-27-30(13(16)2)19-17(22(23,24)25)4-3-9-26-19/h3-6,9-11,15H,7-8H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZJRULMCGMYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)NC(=O)C3=C(N(N=C3)C4=C(C=CC=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796069-97-1
Record name N-(5-(Cyclopropylcarbamoyl)-2-methylphenyl)-5-methyl-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796069971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-(CYCLOPROPYLCARBAMOYL)-2-METHYLPHENYL)-5-METHYL-1-(3-(TRIFLUOROMETHYL)PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5XSJ9K57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthetic routes and reaction conditions for BMS-626531 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

BMS-626531 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

BMS-626531 exerts its effects by inhibiting the activity of p38 alpha mitogen-activated protein kinase. This kinase is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting p38 alpha mitogen-activated protein kinase, BMS-626531 can modulate these processes, potentially reducing inflammation and preventing the progression of inflammatory diseases .

Comparison with Similar Compounds

N-{5-[(Cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide (Compound B, AstraZeneca AB)

  • Structural Differences : Replaces the trifluoromethylpyridine in Compound A with a pyridin-2-ylmethoxybenzamide group.
  • Functional Impact : The pyridin-2-ylmethoxy group in Compound B improved sustained release in depot formulations, while Compound A ’s trifluoromethylpyridine may enhance receptor binding due to stronger electron-withdrawing effects .
  • This highlights the critical role of formulation in pyrazole-carboxamide derivatives .

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (Compound C)

  • Structural Differences: Lacks the cyclopropylaminocarbonyl and trifluoromethyl groups of Compound A.
  • Functional Impact: The absence of trifluoromethyl reduces metabolic stability, while the amino group at position 5 may increase polarity, affecting membrane permeability .

Analogues with Modified Amide Substituents

SR141716 (N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

  • Structural Differences: Features a piperidinyl amide and dichlorophenyl groups instead of Compound A’s cyclopropylaminocarbonyl and trifluoromethylpyridine.
  • Functional Impact: The piperidinyl group in SR141716 is critical for cannabinoid CB1 receptor antagonism.
  • Binding Affinity: SR141716 analogues with morpholino substituents (e.g., Compound 15) showed enhanced receptor interactions due to additional heteroatoms, suggesting that Compound A’s trifluoromethylpyridine could similarly optimize binding .

Agrochemical Pyrazole Derivatives

Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)

  • Structural Differences: Contains a nitrile group and trifluoromethyl sulfinyl substituent, unlike Compound A’s carboxamide and cyclopropylaminocarbonyl.
  • Functional Impact : Fipronil’s sulfinyl group enhances insecticidal activity via GABA receptor inhibition. Compound A ’s carboxamide moiety suggests a different mechanism, likely targeting mammalian enzymes or receptors .

Research Findings and Implications

  • Metabolic Stability : Trifluoromethyl groups in Compound A and fipronil improve resistance to oxidative metabolism, a key advantage in drug design.
  • Receptor Selectivity : Structural rigidity from cyclopropylamide in Compound A may reduce off-target effects compared to SR141716’s flexible piperidinyl group .
  • Formulation Challenges : Like Compound B , Compound A may require specialized formulations (e.g., depot systems) to achieve therapeutic efficacy .

Biological Activity

1H-Pyrazole-4-carboxamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The specific compound under consideration, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]- , has garnered attention for its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown IC50 values in the nanomolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

These results indicate that pyrazole derivatives can effectively inhibit cancer cell proliferation, with some compounds outperforming standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. For example, compounds similar to our target have shown promising activity against various bacterial and fungal strains:

PathogenActivityReference
E. coliModerate
Bacillus subtilisSignificant
Aspergillus nigerEffective

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Antifungal Activity

The antifungal mechanism of pyrazole derivatives has been investigated, particularly as succinate dehydrogenase inhibitors (SDHIs). Recent studies reported that certain derivatives exhibited excellent antifungal activity against phytopathogenic fungi, with EC50 values demonstrating effective inhibition of fungal growth .

The biological activity of 1H-pyrazole-4-carboxamide derivatives can be attributed to their ability to interact with specific molecular targets. For example, they may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and Aurora kinases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • Study on Aurora Kinase Inhibition : A derivative was shown to inhibit Aurora-A kinase with an IC50 of 0.067 µM, indicating potent anticancer activity.
  • Antimicrobial Screening : A series of pyrazole derivatives were tested against Staphylococcus aureus and Candida albicans, revealing significant inhibitory effects at low concentrations .

Q & A

Q. What are the key synthetic pathways for synthesizing this pyrazole-4-carboxamide derivative, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of intermediates (e.g., substituted pyrazole cores) with aryl amines and trifluoromethyl-containing pyridines. Key steps include:

  • Cyclocondensation : Formation of the pyrazole ring via reactions between ketones/hydrazines (e.g., phenylhydrazine) and β-ketoesters, as demonstrated in structurally similar pyrazole-4-carboxylic acid derivatives .
  • Amide Coupling : Introduction of the cyclopropylamino and trifluoromethylpyridinyl groups via carbodiimide-mediated coupling (e.g., EDC/HOBt), optimizing pH and solvent polarity to avoid racemization .
  • Yield Optimization : Reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions, while ultrasound-assisted synthesis (20–40 kHz) enhances reaction efficiency for pyrazolone derivatives .

Table 1 : Representative Reaction Conditions for Pyrazole Core Formation

StepReagentsSolventTemp (°C)Yield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMAEthanol8065–75
AmidationDCC, HOBtDCMRT50–60

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D conformation of the trifluoromethylpyridinyl and cyclopropyl groups to assess steric effects. For example, analogous pyrazole-oxime derivatives were characterized with C–H···O/N hydrogen bonding .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent-induced chemical shifts (e.g., deshielding of pyridinyl protons due to electron-withdrawing CF₃ groups) .
    • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • DFT Calculations : Model HOMO/LUMO distributions to predict reactivity, leveraging Gaussian 09 with B3LYP/6-311++G(d,p) basis sets .

Q. What solubility and formulation challenges arise with this compound, and how can they be mitigated?

Methodological Answer:

  • Solubility Issues : The trifluoromethyl and aromatic groups impart hydrophobicity. Strategies include:
    • Co-solvent Systems : Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes for in vitro assays .
    • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility, as seen in pyrazole-carboxamide analogs .
  • Stability Testing : Monitor degradation under UV light and varying pH (3–9) via HPLC-UV (C18 column, λ = 254 nm) to identify labile bonds (e.g., amide hydrolysis) .

Advanced Research Questions

Q. How do electronic substituents (e.g., CF₃, cyclopropyl) influence binding affinity in target proteins?

Methodological Answer:

  • SAR Studies : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to evaluate steric effects. For example, trifluoromethyl groups enhance binding to hydrophobic pockets in kinase targets due to lipophilic and dipole interactions .
  • Docking Simulations : Use AutoDock Vina with protein PDBs (e.g., 3ERT for estrogen receptors) to map binding poses. Compare binding energies (ΔG) of CF₃ vs. CH₃ analogs .

Table 2 : Substituent Effects on Binding Energy (Hypothetical Data)

SubstituentTarget ProteinΔG (kcal/mol)Reference
CF₃Kinase X-9.2
CH₃Kinase X-7.8

Q. What mechanistic insights explain contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., rat liver S9 fractions) to identify rapid oxidation of the cyclopropyl group, which may reduce in vivo efficacy .
  • Prodrug Design : Mask the carboxamide as an ester to enhance bioavailability, as demonstrated in pyrazole prodrugs with 2–3x higher AUC .
  • Off-Target Effects : Screen against CYP450 isoforms (e.g., CYP3A4) using fluorescence-based assays to detect inhibition, which may explain toxicity disparities .

Q. How can researchers optimize reaction pathways to minimize toxic byproducts (e.g., azide intermediates)?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify hazardous intermediates (e.g., hydrazine derivatives) formed during amide coupling .
  • Green Chemistry : Replace azide reagents with safer alternatives (e.g., Mukaiyama’s reagent) and employ microwave irradiation (100–150°C) to reduce reaction time and byproduct formation .

Q. What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or MetaCore to simulate Phase I/II metabolism. For example, the trifluoromethyl group is resistant to oxidation, while the pyridinyl ring may undergo hydroxylation .
  • MD Simulations : GROMACS-based simulations (AMBER force field) model protein-compound interactions over 100 ns to predict metabolite stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.